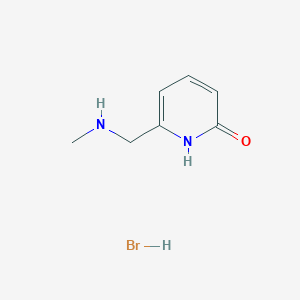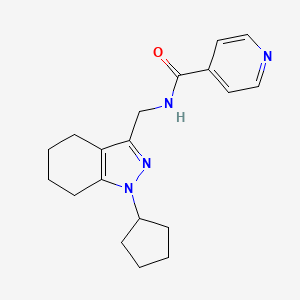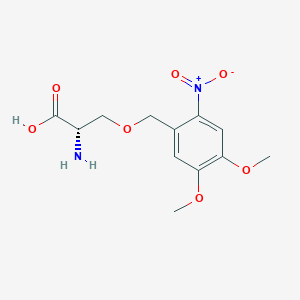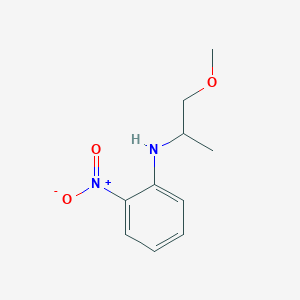![molecular formula C16H16N2O2S3 B2552543 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 2097901-24-9](/img/structure/B2552543.png)
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea is a urea derivative that is likely to possess interesting chemical and biological properties due to the presence of thiophene rings and a urea moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with thiophene units and urea functionalities have been synthesized and studied for various biological activities, such as VEGFR-2 tyrosine kinase inhibition and neuropeptide Y5 (NPY5) receptor antagonism .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of ammonia or another amine. In the context of the provided papers, the synthesis of related compounds involves multi-step reactions that include the formation of the urea linkage as a key step. For example, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas involved the coupling of appropriate aryl amines with isocyanates . Similarly, trisubstituted phenyl urea derivatives were synthesized by modifying the phenylethyl segment, the urea portion, and the phenoxyphenyl group .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding due to its ability to act as both a hydrogen bond donor and acceptor. The thiophene rings present in the compound are known for their aromaticity and electronic properties, which can contribute to the compound's overall reactivity and interaction with biological targets. The structure-activity relationships (SAR) of similar compounds have been explored to optimize biological activity, as seen in the case of neuropeptide Y5 receptor antagonists .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including those that involve their functional groups. The urea moiety can undergo reactions such as hydrolysis, while the thiophene rings can be involved in electrophilic aromatic substitution, coupling reactions, and oxidation. The specific reactivity of the compound would depend on the substituents present on the thiophene rings and the steric and electronic effects they impart.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like the one are influenced by their molecular structure. The presence of thiophene rings could affect the compound's solubility, stability, and electronic properties. The urea linkage is likely to increase the compound's polarity and its ability to form hydrogen bonds, which could impact its solubility in water and organic solvents. The biological evaluation of similar compounds has shown that the presence of hydrophobic groups on the phenyl ring can significantly affect their potency as tyrosine kinase inhibitors .
Scientific Research Applications
Photovoltaic Performance in Dye-Sensitized Solar Cells
Cyclic thiourea/urea functionalized triphenylamine-based dyes, incorporating bithiophene linkers, have demonstrated high photovoltaic performance in dye-sensitized solar cells. The presence of bithiophene units significantly improves the short-circuit photocurrent density and open-circuit voltage. One dye variant, featuring a cyclic thiourea group and a bithiophene linker, showcased a power conversion efficiency (PCE) of up to 7.29%, which is comparable to the benchmark N719 dye (PCE = 7.36%) (Zhisheng Wu et al., 2013).
Hydrogel Formation and Tuning
Hydrogels formed by specific urea derivatives can have their morphology and rheology tuned by the identity of the anion. This adjustability presents a method for altering the physical properties of the gels, which could have implications for a variety of applications, including drug delivery and tissue engineering (G. Lloyd & J. Steed, 2011).
Corrosion Inhibition
Urea derivatives have shown potential as effective corrosion inhibitors for mild steel in acidic solutions. Their efficiency as inhibitors can be attributed to the adsorption of these compounds on the metal surface, forming a protective layer against corrosion. This property makes them suitable for applications in protecting infrastructure and machinery (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).
Anticancer Activities
Some urea derivatives, especially those incorporating thiophene units, have exhibited significant inhibition activities against human cancer cell lines when exposed to ultraviolet light. This suggests a potential for developing novel anticancer therapies based on these compounds (Yi Wang et al., 2007).
Electrochemical Applications
The inclusion of thiophene moieties in compounds has been explored for the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These compounds show promise in various electrochemical applications, including the development of antiarthritis agents, shellac components, and agents inhibiting spore germination (Yang et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c19-12(10-18-16(20)17-9-11-3-1-7-21-11)13-5-6-15(23-13)14-4-2-8-22-14/h1-8,12,19H,9-10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSDPEAVFALIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2552462.png)




![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)
![5-chloro-N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxybenzamide](/img/structure/B2552469.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)
![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)


